Auten-99

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

AUTEN-99 hat aufgrund seiner neuroprotektiven Wirkungen Interesse in der wissenschaftlichen Forschung geweckt. Hier sind einige bemerkenswerte Anwendungen:

Neurodegenerative Erkrankungen: this compound scheint die Blut-Hirn-Schranke effektiv zu durchdringen und das Fortschreiten neurodegenerativer Symptome zu hemmen.

Steigerung der Autophagie: This compound aktiviert die Autophagie in Zellkulturen und Tiermodellen, was auf seine potenzielle Rolle in der zellulären Homöostase und Krankheitsvorbeugung hindeutet.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine neuroprotektiven Wirkungen ausübt, ist ein aktives Forschungsgebiet. Es beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb von Neuronen.

Wirkmechanismus

Target of Action

Auten-99, also known as autophagy enhancer-99, primarily targets the myotubularin-related phosphatase MTMR14/Jumpy . This enzyme is a negative regulator of autophagic membrane formation . By inhibiting MTMR14/Jumpy, this compound promotes the process of autophagy, which is crucial for the degradation of superfluous and damaged constituents of the cytoplasm .

Mode of Action

This compound acts as a specific inhibitor of MTMR proteins . It enhances autophagy by inhibiting the activity of MTMR14/Jumpy . This inhibition leads to an increase in autophagic membrane formation, thereby promoting the process of autophagy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is autophagy . Autophagy is a cellular self-degradation process that maintains the functional integrity of cells by eliminating superfluous and damaged cellular constituents . By enhancing autophagy, this compound helps to prevent the accumulation of damaged and dysfunctional proteins that can act as cellular toxins .

Pharmacokinetics

This compound has been shown to effectively penetrate through the blood-brain barrier . This property is crucial for its potential use in treating neurodegenerative diseases, as it allows the compound to reach the central nervous system.

Result of Action

The activation of autophagy by this compound has several beneficial effects at the molecular and cellular levels. It impedes the progression of neurodegenerative symptoms in animal models of Parkinson’s and Huntington’s diseases . Furthermore, this compound increases the survival of isolated neurons under both normal and oxidative stress-induced conditions . In Drosophila striated muscle cells, this compound induces autophagy, thereby lowering the accumulation of protein aggregates and damaged mitochondria, both of which characterize muscle ageing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier suggests that it may be affected by factors that influence this barrier’s permeability . .

Biochemische Analyse

Biochemical Properties

Auten-99 plays a pivotal role in biochemical reactions by inhibiting the phosphatase myotubularin-related protein 14 (MTMR14/Jumpy). This inhibition enhances autophagic flux, leading to increased levels of LC3B-II in HeLa cells . This compound interacts with various enzymes, proteins, and other biomolecules, including MTMR14/Jumpy, which is a negative regulator of autophagic membrane formation . By inhibiting MTMR14/Jumpy, this compound promotes the formation of autophagic structures, thereby facilitating the degradation of superfluous and damaged cellular components .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In HeLa cells, it enhances autophagic flux and increases the levels of LC3B-II . In mouse primary neurons, this compound increases survival under oxidative stress conditions . Additionally, this compound has been shown to increase the number of autophagic structures in the pancreas, kidney, and liver of mice following oral or intraperitoneal administration . These effects highlight the compound’s potential in promoting cellular health and preventing neurodegenerative symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of the phosphatase MTMR14/Jumpy. By inhibiting this enzyme, this compound enhances autophagic flux, leading to the increased formation of autophagic structures . This process involves the binding of this compound to MTMR14/Jumpy, thereby preventing its activity and promoting the accumulation of autophagic vesicles . Additionally, this compound has been shown to penetrate the blood-brain barrier, making it a potent candidate for treating neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in enhancing autophagic flux over extended periods . Long-term studies have shown that this compound can prevent the progression of neurodegenerative symptoms in animal models, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations (0.5 to 5 µM), this compound has been shown to increase the survival of mouse primary neurons under oxidative stress conditions . Higher doses have been associated with increased autophagic activity in various tissues, including the pancreas, kidney, and liver . It is essential to determine the threshold and toxic effects of this compound at higher doses to ensure its safe application in therapeutic settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy. By inhibiting MTMR14/Jumpy, this compound promotes the formation of autophagic vesicles, which are essential for the degradation and recycling of cellular components . This process involves various enzymes and cofactors that facilitate the breakdown of superfluous and damaged cellular constituents. The enhanced autophagic flux induced by this compound can influence metabolic flux and metabolite levels, contributing to cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to effectively penetrate the blood-brain barrier, allowing it to exert its effects on neuronal cells . Additionally, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s therapeutic potential in treating neurodegenerative diseases.

Subcellular Localization

The subcellular localization of this compound is primarily associated with autophagic vesicles. The compound promotes the formation of these vesicles by inhibiting MTMR14/Jumpy, thereby enhancing autophagic flux . This compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for AUTEN-99 are not explicitly mentioned in the available literature. it is synthesized through specific chemical reactions to achieve its structure.

Industrial Production Methods: Unfortunately, information regarding large-scale industrial production methods for this compound remains limited. Further research and development are necessary to establish efficient manufacturing processes.

Vergleich Mit ähnlichen Verbindungen

Obwohl detaillierte Vergleiche rar sind, liegt die Einzigartigkeit von AUTEN-99 in seiner Fähigkeit, die Autophagie zu verbessern und die spezifische Hemmung von Jumpy (MTMR14). Ähnliche Verbindungen können existieren, aber weitere Untersuchungen sind erforderlich, um sie zu identifizieren.

Analyse Chemischer Reaktionen

AUTEN-99 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Während spezifische Reagenzien und Bedingungen nicht readily available sind, sind weitere Untersuchungen erforderlich, um seine Reaktivität aufzuklären. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionswegen ab.

Eigenschaften

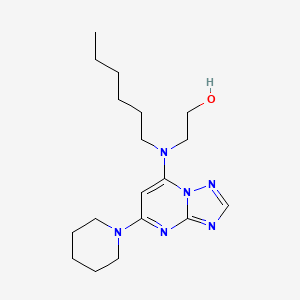

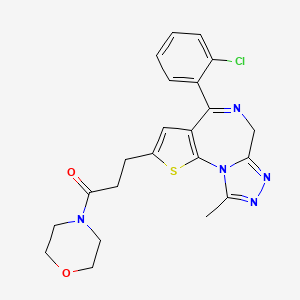

IUPAC Name |

2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYVGPJPIJHFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate](/img/structure/B1666056.png)

![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)